molecular formula C16H9NO2 B8760418 2-(3-ETHYNYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-(3-ETHYNYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B8760418
M. Wt: 247.25 g/mol
InChI Key: NKDPGIRYKDXFBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-ETHYNYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a compound of significant interest in the field of organic chemistry It is characterized by the presence of an isoindole core structure substituted with an ethynylphenyl group

Preparation Methods

The synthesis of 2-(3-ETHYNYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of an ethynyl group with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran. The reaction proceeds under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Chemical Reactions Analysis

2-(3-ETHYNYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

Scientific Research Applications

2-(3-ETHYNYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-ETHYNYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. In the context of its antitumor activity, it is believed to inhibit the activity of certain enzymes involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells . The exact molecular pathways and targets are still under investigation, but it is known to affect the expression of proteins such as caspases and Bcl-2 .

Comparison with Similar Compounds

2-(3-ETHYNYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties

Properties

Molecular Formula

C16H9NO2

Molecular Weight

247.25 g/mol

IUPAC Name

2-(3-ethynylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C16H9NO2/c1-2-11-6-5-7-12(10-11)17-15(18)13-8-3-4-9-14(13)16(17)19/h1,3-10H

InChI Key

NKDPGIRYKDXFBX-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a reaction apparatus as described in Example 1 which was maintained under a positive pressure of argon was added 20 g (0.171 mole) APA and 125 ml of DMA. To this stirred solution was slowly added 25.3 g (0.171 mole) phthalic anhydride at such a rate as to maintain the temperature of the mixture below 50° C. The mixture was then stirred for 1 hour at room temperature. Seventy (70) ml of toluene was added to the flask and the mixture was heated to azeotropic distillation to remove the water of imidization. When no further water was collected the remainder of the toluene was distilled. The reaction solution (at 50° C.) was poured into 1500 ml of distilled water. The imide (V) precipitated, was filtered, washed with water, and then dried in an air circulating oven at 95° C. overnight to yield 39.5 g (0.160 mole, 93% theoretical). The imide had a melting point of 197°-198° C. (387° F.). IR (KBr) analysis: 3280 cm-1 (--C≡CH), 1780 and 1720 cm-1 (imide C=0 ).
Name
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
25.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
( 70 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
imide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
imide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.